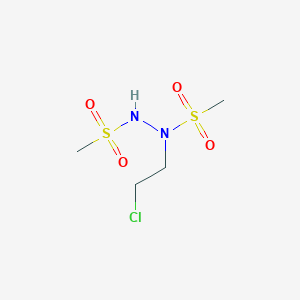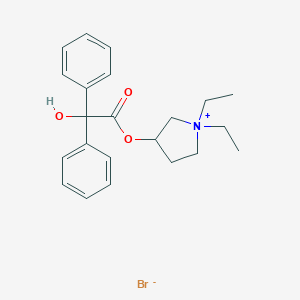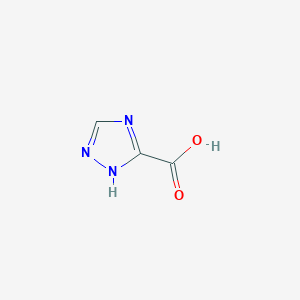
3-Methoxycarbonylphenylboronic acid
Übersicht
Beschreibung
3-Methoxycarbonylphenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as Methyl 3-boronobenzoate .
Molecular Structure Analysis
The molecular formula of 3-Methoxycarbonylphenylboronic acid is C8H9BO4 . The linear formula is CH3O2CC6H4B(OH)2 .Chemical Reactions Analysis
3-Methoxycarbonylphenylboronic acid is involved in various chemical reactions such as Suzuki-Miyaura cross-coupling, iterative cross-coupling of boronate building blocks, cross-coupling with aryl/alkenyl sulfonates, synthesis of symmetrical biaryls via CuCl catalyzed homocoupling, trifluoromethylation, and cyanation .Physical And Chemical Properties Analysis
3-Methoxycarbonylphenylboronic acid is a white to off-white powder . Its melting point ranges from 187 to 191 °C .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling
3-Methoxycarbonylphenylboronic acid is used as a reactant in Suzuki-Miyaura cross-coupling . This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds. It is a powerful tool for the creation of complex organic compounds.
Iterative Cross-Coupling of Boronate Building Blocks
This compound is also involved in iterative cross-coupling of boronate building blocks . This process is used to create complex organic structures by repeating the coupling process multiple times.
Cross-Coupling with Aryl / Alkenyl Sulfonates
Another application of 3-Methoxycarbonylphenylboronic acid is in cross-coupling with aryl or alkenyl sulfonates . This reaction is used to form carbon-carbon bonds, which is a fundamental process in organic synthesis.
Synthesis of Symmetrical Biaryls via CuCl Catalyzed Homocoupling
3-Methoxycarbonylphenylboronic acid is used in the synthesis of symmetrical biaryls via CuCl catalyzed homocoupling . Biaryls are a type of organic compound that have two aryl groups connected by a carbon-carbon bond. They are important in a variety of fields, including pharmaceuticals and materials science.
Trifluoromethylation
This compound is also used in trifluoromethylation . This is a type of chemical reaction where a trifluoromethyl group is introduced into an organic compound. Trifluoromethylated compounds are often used in pharmaceuticals and agrochemicals due to their unique properties.
Cyanation
Finally, 3-Methoxycarbonylphenylboronic acid is used in cyanation . This is a process where a cyanide group is introduced into an organic compound. Cyanated compounds have a wide range of applications, including in the production of pharmaceuticals and dyes.
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
3-Methoxycarbonylphenylboronic acid is primarily used as a reactant in various chemical reactions . Its primary targets are the molecules it interacts with in these reactions. For instance, it is involved in Suzuki-Miyaura cross-coupling, iterative cross-coupling of boronate building blocks, cross-coupling with aryl/alkenyl sulfonates, and synthesis of symmetrical biaryls via CuCl catalyzed homocoupling .
Mode of Action
The compound interacts with its targets through a process known as cross-coupling, a powerful tool in molecular construction that allows for the formation of carbon-carbon bonds . In the Suzuki-Miyaura cross-coupling, for example, 3-Methoxycarbonylphenylboronic acid reacts with an aryl or alkenyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond .
Biochemical Pathways
The biochemical pathways affected by 3-Methoxycarbonylphenylboronic acid are those involved in the synthesis of complex organic molecules. The Suzuki-Miyaura cross-coupling, for instance, is a key step in the synthesis of various biaryls, a class of compounds that includes many pharmaceuticals and natural products .
Pharmacokinetics
It’s important to note that the compound reacts with water , which could influence its bioavailability and stability.
Result of Action
The result of the action of 3-Methoxycarbonylphenylboronic acid is the formation of new organic compounds through the creation of carbon-carbon bonds . This can lead to the synthesis of complex molecules, including pharmaceuticals and natural products.
Action Environment
The action of 3-Methoxycarbonylphenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dark place and sealed in dry conditions to maintain its stability . Additionally, the compound’s reactivity with water suggests that humidity could also affect its efficacy .
Eigenschaften
IUPAC Name |
(3-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-13-8(10)6-3-2-4-7(5-6)9(11)12/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTLCJHSJMGSLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370459 | |
| Record name | 3-Methoxycarbonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxycarbonylphenylboronic acid | |
CAS RN |
99769-19-4 | |
| Record name | 3-Methoxycarbonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methoxycarbonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine](/img/structure/B135624.png)
